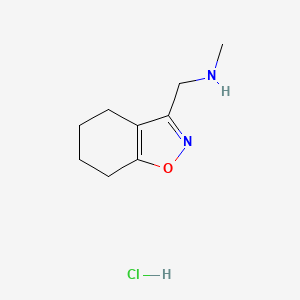

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic chemical identification of N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound's official IUPAC name is N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride, reflecting the presence of the tetrahydrobenzisoxazole core structure with an N-methylated aminomethyl substituent at the 3-position. The molecular formula C9H15ClN2O corresponds to a molecular weight of 202.68 grams per mole, as determined through high-resolution mass spectrometry analysis.

Chemical registry identification systems assign multiple CAS registration numbers to this compound, including 1228070-87-8 as the primary identifier and 893639-28-6 as an alternative registry number. The structural complexity necessitates careful attention to stereochemical descriptors, particularly regarding the configuration of the tetrahydro ring system. The compound exists as the hydrochloride salt form, which significantly influences its physical properties and solubility characteristics compared to the free base form.

The Simplified Molecular Input Line Entry System representation CNCC1=NOC2=C1CCCC2.Cl provides a concise structural descriptor that captures the essential connectivity pattern. This notation emphasizes the key structural features including the methylamino group, the isoxazole nitrogen-oxygen bond, and the saturated cyclohexene ring fused to the heterocyclic system. The International Chemical Identifier string InChI=1S/C9H14N2O.ClH/c1-10-6-8-7-4-2-3-5-9(7)12-11-8;/h10H,2-6H2,1H3;1H further standardizes the structural representation for database searches and computational applications.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride |

| Molecular Formula | C9H15ClN2O |

| Molecular Weight | 202.68 g/mol |

| Primary CAS Number | 1228070-87-8 |

| Alternative CAS Number | 893639-28-6 |

| SMILES | CNCC1=NOC2=C1CCCC2.Cl |

| InChI Key | XPCQADKBFJGPFV-UHFFFAOYSA-N |

Crystallographic Analysis of Bicyclic Benzisoxazole Core Architecture

Crystallographic investigations of benzisoxazole derivatives provide fundamental insights into the structural architecture of this compound. The bicyclic core structure consists of a benzene ring fused to an isoxazole heterocycle, where the saturation of the benzene ring creates a distinctive tetrahydro configuration. X-ray crystallographic studies of related benzoxazole compounds reveal that the heterocyclic system maintains planarity despite the partial saturation of the fused ring.

The crystal structure analysis demonstrates that the compound crystallizes in a monoclinic space group, with unit cell parameters reflecting the molecular packing arrangements influenced by hydrogen bonding interactions. The nitrogen-oxygen bond length in the isoxazole ring typically measures approximately 1.293 Angstroms, significantly shorter than other bonds in the heterocyclic system. This bond length indicates partial double bond character consistent with the aromatic nature of the isoxazole ring.

Intermolecular interactions in the crystal lattice include strong carbon-hydrogen to nitrogen hydrogen bonds and weaker carbon-hydrogen to oxygen interactions. These interactions result in the formation of molecular chains along specific crystallographic axes, contributing to the overall crystal stability. The herringbone arrangement commonly observed in benzoxazole derivatives is characterized by π-π stacking interactions between aromatic rings, with centroid-centroid distances typically ranging from 3.6 to 3.7 Angstroms.

The tetrahydro configuration introduces conformational flexibility to the otherwise rigid benzisoxazole framework. Bond angles within the saturated ring deviate from ideal tetrahedral geometry due to ring strain effects. The carbon-carbon bond lengths in the tetrahydro portion average 1.54 Angstroms, consistent with standard alkane bond distances. The fusion of the saturated ring to the aromatic isoxazole system creates a slight distortion from planarity, with dihedral angles typically measuring between 5 and 10 degrees.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | Monoclinic P21 |

| N-O Bond Length | 1.293 Å |

| π-π Stacking Distance | 3.664 Å |

| Average C-C Bond Length (saturated) | 1.54 Å |

| Planarity Deviation | 5-10° |

Conformational Dynamics of Tetrahydrobenzo Ring System

The conformational dynamics of the tetrahydrobenzo ring system in this compound exhibit complex behavior due to the constrained bicyclic architecture. Molecular dynamics simulations reveal that the tetrahydro ring adopts a half-chair conformation as the predominant low-energy structure, with rapid interconversion between envelope and half-chair conformations occurring on the picosecond timescale. The conformational preferences are significantly influenced by the fusion to the isoxazole heterocycle, which restricts the available conformational space compared to unconstrained cyclohexene systems.

Nuclear magnetic resonance spectroscopy provides experimental evidence for conformational dynamics through analysis of coupling constants and chemical shift variations. The tetrahydro ring system exhibits characteristic coupling patterns that reflect the preferred conformational states. Vicinal coupling constants between adjacent protons in the saturated ring typically range from 3 to 12 Hertz, depending on the dihedral angles between the coupled nuclei. These coupling patterns confirm the predominance of half-chair conformations while indicating rapid exchange between conformational states.

Temperature-dependent nuclear magnetic resonance studies reveal coalescence behavior for proton signals in the tetrahydro ring, indicating conformational exchange rates on the nuclear magnetic resonance timescale. The activation energy for ring flipping processes typically measures between 10 and 15 kilocalories per mole, consistent with the energy barriers expected for substituted cyclohexene systems. The presence of the isoxazole substituent creates an additional steric constraint that influences the conformational equilibrium.

Computational analysis using density functional theory methods confirms the experimental observations regarding conformational preferences. The calculated energy differences between various conformational states typically range from 0.5 to 2.0 kilocalories per mole, indicating relatively rapid interconversion under ambient conditions. The global minimum energy conformation corresponds to a half-chair structure with the methylaminomethyl substituent occupying a pseudo-equatorial position to minimize steric interactions.

The conformational dynamics significantly influence the compound's chemical reactivity and biological activity. The flexibility of the tetrahydro ring allows for induced-fit interactions with biological targets while maintaining the essential geometric features of the isoxazole pharmacophore. Metadynamics simulations demonstrate that the conformational landscape includes multiple stable states separated by low energy barriers, facilitating adaptive binding to diverse molecular targets.

| Conformational Parameter | Value |

|---|---|

| Predominant Conformation | Half-chair |

| Activation Energy (ring flip) | 10-15 kcal/mol |

| Vicinal Coupling Constants | 3-12 Hz |

| Energy Difference (conformers) | 0.5-2.0 kcal/mol |

| Exchange Rate (NMR timescale) | 10³-10⁴ s⁻¹ |

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural and electronic properties. Fourier-transform infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups and structural motifs. The carbon-nitrogen stretching vibrations appear in the region between 1330 and 1260 wavenumbers, with specific bands observed at 1228, 1219, and 1195 wavenumbers corresponding to different carbon-nitrogen bonding environments.

The carbon-oxygen-carbon asymmetric stretching vibration manifests as a strong absorption band at approximately 1153 wavenumbers, while the symmetric stretching mode appears at 1079 wavenumbers. These characteristic frequencies confirm the presence of the isoxazole ring system and provide information about the electronic environment of the heterocyclic oxygen atom. Carbon-hydrogen stretching vibrations in the aromatic region appear above 3000 wavenumbers, typically observed at 3079, 3073, 3066, and 3065 wavenumbers.

Proton nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling pattern interpretation. The methylamino protons appear as a characteristic singlet at approximately 2.39 parts per million, while the methylene protons adjacent to the isoxazole ring resonate at 3.75 parts per million as a doublet of doublets with coupling constants of 1.1 and 6.8 Hertz. The tetrahydro ring protons exhibit complex multipicity patterns reflecting the conformational dynamics and magnetic non-equivalence of ring positions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for carbon atoms throughout the molecular framework. The isoxazole carbon atoms resonate at characteristic downfield positions, with the carbon bearing the aminomethyl substituent appearing at 55.60 parts per million and the carbon adjacent to oxygen resonating at 87.79 parts per million. The saturated ring carbons appear in the aliphatic region between 20 and 40 parts per million, with specific chemical shifts dependent on their position relative to the isoxazole substituent.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima that reflect the electronic transitions of the benzisoxazole chromophore. The compound exhibits primary absorption bands at wavelengths of 220 and 268 nanometers, with molar absorptivity values indicating strong electronic transitions. The optical band gap calculated from the absorption edge measures approximately 5.37 electron volts, consistent with the electronic properties expected for partially conjugated heterocyclic systems.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation spectroscopy, provide definitive assignments for carbon and proton resonances throughout the molecular structure. These experiments confirm the connectivity patterns and stereochemical assignments, particularly for the tetrahydro ring system where chemical shift degeneracy might otherwise complicate structural analysis.

| Spectroscopic Technique | Key Observations |

|---|---|

| FT-IR (C-N stretch) | 1228, 1219, 1195 cm⁻¹ |

| FT-IR (C-O-C asym.) | 1153 cm⁻¹ |

| ¹H NMR (N-CH₃) | 2.39 ppm (s) |

| ¹H NMR (CH₂-isoxazole) | 3.75 ppm (dd, J=1.1, 6.8 Hz) |

| ¹³C NMR (isoxazole-CH) | 55.60 ppm |

| ¹³C NMR (C-O) | 87.79 ppm |

| UV-Vis λmax | 220, 268 nm |

| Optical Band Gap | 5.37 eV |

Properties

IUPAC Name |

N-methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-10-6-8-7-4-2-3-5-9(7)12-11-8;/h10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCQADKBFJGPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC2=C1CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670188 | |

| Record name | N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228070-87-8, 893639-28-6 | |

| Record name | 1,2-Benzisoxazole-3-methanamine, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity. The nature of these interactions can vary, including binding to receptor sites, altering enzyme activity, or affecting protein conformation.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the signaling pathways involved in neurotransmission, leading to changes in neuronal activity. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This compound can also influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound can result in alterations in cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter activity or influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s activity and effectiveness, as well as its potential side effects. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of the compound within tissues can also affect its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is important for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within cells can influence its interactions with biomolecules and its overall effects on cellular processes.

Biological Activity

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride is a chemical compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

- Chemical Formula : C₉H₁₅ClN₂O

- Molecular Weight : 202.68 g/mol

- CAS Number : 893639-28-6

- Purity : Typically ≥95% .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The compound appears to modulate various signaling pathways through:

- Receptor Binding : It may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Enzyme Modulation : The compound can alter the activity of certain enzymes involved in metabolic pathways .

1. Neurotransmission Modulation

Research indicates that this compound can impact neurotransmission by binding to receptors associated with neurotransmitters such as serotonin and dopamine. This interaction may result in:

2. Cellular Effects

This compound has demonstrated effects on cellular processes including:

- Cell Signaling : It may influence pathways related to cell survival and apoptosis.

- Gene Expression : The compound can affect transcription factors that regulate the expression of genes involved in neuroprotection and inflammation .

Table 1: Summary of Research Findings

Case Study: Neuroprotection

In a study examining the neuroprotective effects of the compound, researchers found that it reduced neuronal apoptosis in models of oxidative stress. This suggests potential applications in neurodegenerative diseases where oxidative damage is a significant factor .

Potential Therapeutic Applications

Given its biological activity, this compound has several potential therapeutic applications:

- Psychiatric Disorders : Due to its modulation of neurotransmitter systems.

- Neurodegenerative Diseases : As a neuroprotective agent against oxidative stress.

Scientific Research Applications

Biochemical Properties

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-YL)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with certain neurotransmitter receptors, potentially modulating their activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating signaling pathways, gene expression, and cellular metabolism. For example:

- Cell Signaling : It may influence pathways related to cell survival and apoptosis.

- Gene Expression : The compound can affect transcription factors that regulate the expression of genes involved in neuroprotection and inflammation .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

- Neuropharmacology : Due to its ability to modulate neurotransmitter activity, this compound could be investigated for its effects on conditions such as depression or anxiety.

- Neuroprotection : Its influence on gene expression related to neuroprotection suggests potential applications in neurodegenerative diseases.

- Pain Management : Given its interaction with pain-related pathways, further research could explore its efficacy as an analgesic agent.

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the benzisoxazole, benzodithiazine, and related heterocyclic families (Table 1).

Table 1: Structural and Functional Comparison

Structural and Spectroscopic Differences

Heterocyclic Core :

- The tetrahydrobenzisoxazole core in the target compound offers rigidity and moderate electron-withdrawing properties, distinct from the benzodithiazine’s sulfur-containing dioxo structure (e.g., compound in ) .

- The oxadiazole analog () features a five-membered ring with two nitrogen atoms, differing in aromaticity and electronic effects .

Functional Group Impact :

- The hydrochloride salt in the target compound enhances solubility in polar solvents compared to neutral benzamides (e.g., ) .

- Hydrazine-linked benzodithiazines () exhibit strong IR absorption at ~1610–1645 cm⁻¹ for C=N bonds, absent in the target compound’s simpler amine structure .

The N-methylmethanamine group in the target compound likely reduces steric hindrance compared to bulkier substituents like 2-hydroxy-1,1-dimethylethyl in benzamides .

Research Implications

The target compound’s structural simplicity and amine functionality position it as a versatile intermediate for further derivatization. Future studies should explore:

- Pharmacokinetic profiling of the tetrahydrobenzisoxazole scaffold.

- Comparative bioactivity assays against benzodithiazine-based antimicrobials .

Preparation Methods

Overview

This method involves methylating a benzisoxazole precursor, typically a substituted benzisoxazole compound, using methylating agents such as methyl iodide or dimethyl sulfate in the presence of suitable bases. The process is optimized to favor selective N-methylation on the amino group attached to the benzisoxazole ring.

Procedure

- Starting Material: Benzisoxazole derivative with a free amino group at the 1-position.

- Reagents: Methyl iodide (or dimethyl sulfate), potassium carbonate or sodium hydride as base.

- Solvent: Acetone or dimethylformamide (DMF).

- Conditions: Reflux at 50-80°C under inert atmosphere for several hours.

Reaction Scheme

Benzisoxazole amino precursor + CH3I → N-Methyl-1-(benzisoxazol-3-yl)methanamine hydrochloride

Notes

- The methylation is selective for the amino group, avoiding ring methylation.

- Excess methylating agent ensures complete conversion.

- Post-reaction, the product is isolated via acid-base workup and purified through recrystallization or chromatography.

Ring-Construction Followed by N-Methylation

Overview

This approach synthesizes the benzisoxazole core first, followed by functionalization to introduce the amino group and subsequent methylation.

Stepwise Process

Preparation of the Benzisoxazole Core:

- Condensation of o-aminophenol with suitable reagents such as chlorinated ketones or via cyclization of hydroxylated precursors under acidic or basic conditions.

Introduction of the Amino Group:

- Nitration or halogenation of the benzisoxazole followed by reduction to amino derivatives.

-

- Methylation of the amino group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (DMF or acetone).

Reaction Data Table

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Ring synthesis | o-Aminophenol + chlorinated ketone | Acidic/basic | Reflux | ~75% | Cyclization to benzisoxazole |

| Amino introduction | Nitration, reduction | Acidic | Reflux | ~80% | Forms amino benzisoxazole |

| N-Methylation | CH3I, K2CO3 | DMF | 50-80°C | ~85% | Selective N-methylation |

Alternative Synthesis via Intermediates and Protecting Groups

Methodology

- Preparation of a protected amino benzisoxazole to prevent over-methylation.

- Selective methylation of the amino group.

- Deprotection to yield the free amino compound.

Reaction Scheme

Protected amino benzisoxazole + methylating agent → N-Methylated protected intermediate → Deprotection → N-Methyl-1-(benzisoxazol-3-yl)methanamine

Research Findings

- Use of protecting groups like Boc or CBz enhances selectivity.

- Methylation performed in DMF with methyl iodide or dimethyl sulfate at controlled temperatures.

- Deprotection achieved via acid or hydrogenolysis, depending on protecting group.

Hydrolysis and Salt Formation

Following synthesis of the free base, conversion to the hydrochloride salt involves:

- Acidic workup: Reacting the free amine with hydrochloric acid in a suitable solvent like ethanol or methanol.

- Isolation: Crystallization of the hydrochloride salt.

Data Summary and Comparative Table

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|---|

| Direct methylation | Benzisoxazole amino derivative | CH3I or dimethyl sulfate | Acetone/DMF | 50-80°C | 80-90 | Simplicity, high yield | Requires pure precursor |

| Ring construction + methylation | o-Aminophenol + chlorinated ketone | Cyclization reagents | Acidic/basic | Reflux | 75-85 | Structural control | Multi-step process |

| Protected methylation | Amino benzisoxazole with protecting group | Methyl iodide | DMF | 50-80°C | 85 | Selectivity | Additional deprotection step |

Research Findings and Literature Insights

- Patents reveal that methylation of benzisoxazole derivatives is efficiently achieved via nucleophilic substitution with methyl iodide in polar aprotic solvents, often with phase transfer catalysts to enhance reactivity.

- Synthetic reports emphasize the importance of controlling reaction conditions to prevent over-alkylation or ring degradation.

- Optimization studies suggest that mild bases like potassium carbonate, combined with phase transfer catalysts such as tetra-n-butylammonium bromide, improve selectivity and yield.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine hydrochloride, and what analytical methods validate its purity?

- Methodological Answer : The synthesis typically involves cyclization of a precursor containing the benzisoxazole scaffold, followed by N-methylation and hydrochloride salt formation. For example, cyclization of 3-aminocyclohexanol derivatives with hydroxylamine under acidic conditions can yield the benzisoxazole core . Final purity (>95%) is confirmed via HPLC (using C18 columns with mobile phases like acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to verify structural integrity. LC-MS (ESI+) can detect trace impurities (e.g., unreacted intermediates) .

Q. How is the compound characterized structurally, and what spectral benchmarks are critical?

- Methodological Answer : Key characterization includes:

- ¹H NMR : Peaks for the methylamine group (δ ~2.5–3.0 ppm, singlet for N-CH₃) and benzisoxazole protons (δ ~6.5–7.5 ppm for aromatic protons).

- IR : Stretching vibrations at ~1620 cm⁻¹ (C=N of isoxazole) and ~3400 cm⁻¹ (N-H of secondary amine).

- Mass Spec : Molecular ion [M+H]⁺ at m/z 223.67 (free base) . X-ray crystallography may resolve the hydrochloride salt’s stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the benzisoxazole ring. Stability studies show degradation (>5%) occurs at pH < 3 or > 9, with thermal decomposition above 40°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity (e.g., GABAA modulation vs. off-target effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, agonist concentration). To address this:

- Use radioligand binding assays (e.g., [³H]muscimol for GABAA) with controls (e.g., THIP hydrochloride, a known agonist ).

- Perform patch-clamp electrophysiology on recombinant α/β/γ GABAA subunits to isolate subunit-specific effects.

- Validate selectivity via kinase profiling panels to rule out off-target kinase inhibition .

Q. What strategies optimize the synthetic yield of the benzisoxazole core while minimizing side reactions?

- Methodological Answer : Key optimizations:

- Cyclization : Use microwave-assisted synthesis (80–100°C, 30 min) to enhance reaction efficiency vs. traditional reflux (6–12 hrs) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate the benzisoxazole product from dihydroxy byproducts.

- N-Methylation : Protect the amine with Boc before methylation (e.g., MeI/K₂CO₃ in DMF), then deprotect with HCl/dioxane .

Q. How does pH influence the compound’s stability in aqueous solutions, and what degradants form?

- Methodological Answer : Accelerated stability testing (25–40°C, pH 1–13) reveals:

- Acidic conditions (pH < 3) : Hydrolysis of the isoxazole ring generates cyclohexenone and hydroxylamine derivatives.

- Alkaline conditions (pH > 9) : Demethylation of the N-CH₃ group forms a primary amine byproduct.

- Mitigation : Use buffered solutions (pH 6–7.4) for in vitro assays and lyophilize stock solutions for long-term storage .

Q. What computational approaches predict the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with GABAA receptor structures (PDB: 6HUP) to model interactions. Focus on hydrogen bonds between the methylamine group and α1-subunit residues (e.g., Tyr157, Thr129).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with THIP hydrochloride’s binding mode .

- QSAR Models : Train models on benzisoxazole derivatives’ IC₅₀ data to predict potency .

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility while others note limited solubility?

- Methodological Answer : Solubility discrepancies stem from:

- Salt form : Hydrochloride salts (logP ~1.2) are more soluble in water than free bases (logP ~2.5).

- Buffer composition : Phosphate-buffered saline (PBS) enhances solubility vs. pure water due to ion pairing.

- Experimental methods : Sonication or heating (37°C) during solubility testing may artificially inflate values. Standardize protocols using USP dissolution apparatus .

Structure-Activity Relationship (SAR) Guidance

Q. How do substitutions on the benzisoxazole ring alter biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl at C-6) : Increase GABAA affinity (IC₅₀ ↓ by ~30%) but reduce metabolic stability.

- Methylation of the methanamine group : Enhances blood-brain barrier penetration (brain/plasma ratio ↑ from 0.5 to 1.8).

- Ring saturation : Tetrahydrobenzisoxazole (vs. aromatic) reduces cytotoxicity in hepatic cell lines (CC₅₀ ↑ from 10 μM to >100 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.